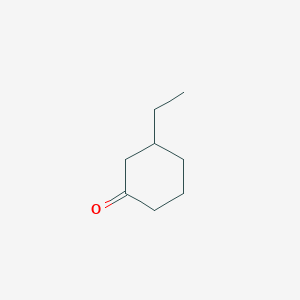

3-Ethylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRHAUJJJBXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281283 | |

| Record name | 3-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22461-89-8 | |

| Record name | NSC21117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-Ethylcyclohexanone, a cyclic ketone utilized as an intermediate in the synthesis of various organic compounds.

Core Chemical Identity and Structure

This compound is a derivative of cyclohexanone (B45756) featuring an ethyl group substituted at the third carbon atom relative to the carbonyl group.[1] Its structure is fundamental to its chemical behavior and physical properties.

-

IUPAC Name : 3-ethylcyclohexan-1-one[2]

-

SMILES : CCC1CCCC(=O)C1[1]

-

InChI : InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3[4]

-

InChIKey : IEVRHAUJJJBXFH-UHFFFAOYSA-N[4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 126.20 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.876 g/cm³ | [6] |

| Boiling Point | 197-198 °C (470.15-471.15 K) | [6] |

| Melting Point | -25 °C (248.15 K) | [6] |

| Flash Point | 58.50 °C (137.00 °F) (TCC, est.) | [7] |

| Solubility | Soluble in alcohol, ether, and organic solvents.[6] | [6][7] |

| Water: 1741 mg/L @ 25 °C (est.) | [7] | |

| logP (o/w) | 1.866 - 1.9 | [2][7] |

| Vapor Pressure | 0.723 mmHg @ 25.00 °C (est.) | [7] |

| CAS Registry Number | 22461-89-8 | [4] |

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the scientific literature outlines common laboratory-scale methodologies for the synthesis and analysis of 3-alkylcyclohexanones.

Synthesis: Alkylation of Cyclohexanone Enolate

A common strategy for synthesizing 3-alkylcyclohexanones involves the reduction of the corresponding α,β-unsaturated ketone (enone) followed by in-situ alkylation of the resulting lithium enolate.[8] This method provides regiochemical control, directing the alkylation to the desired position.[8]

Methodology:

-

Enone Reduction: 3-Ethyl-2-cyclohexen-1-one is dissolved in a solvent mixture, typically containing liquid ammonia (B1221849) and an ether like THF, and cooled to -78 °C.

-

Lithium Addition: Small pieces of lithium metal are added to the solution, which is stirred until the characteristic blue color of the dissolved electron persists, indicating the formation of the lithium enolate.

-

Alkylation: A solution of an ethylating agent, such as ethyl bromide, in an etheral solvent is added to the enolate solution. The reaction is stirred for a period to allow for the alkylation to proceed.

-

Quenching & Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride. The ammonia is allowed to evaporate.

-

Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.[8]

Analytical Characterization: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for assessing the purity of volatile compounds like this compound.[9]

Methodology:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.[9] An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile phase and the stationary phase within the column. For semi-volatile compounds, a column with a 5% phenyl 95% methylsilicone liquid phase is often used.[10]

-

Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The purity of the sample is determined by comparing the relative peak area of this compound to the total area of all detected peaks.[9] The identity is confirmed by matching the obtained mass spectrum to a reference library.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis protocols described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for purity analysis by GC-MS.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye damage.[11][12]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, utilizing explosion-proof equipment.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of fire, a self-contained breathing apparatus may be necessary.[11]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12] Ground/bond container and receiving equipment to prevent static discharge.[12] Avoid breathing vapors or mist.[11]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[11] Containers that have been opened must be carefully resealed and kept upright.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11] Do not let the product enter drains.[11]

References

- 1. CAS 22461-89-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (s)-3-Ethylcyclohexanone|lookchem [lookchem.com]

- 4. Cyclohexanone, 3-ethyl- [webbook.nist.gov]

- 5. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3-ethyl cyclohexanone, 22461-89-8 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. env.go.jp [env.go.jp]

- 11. louisville.edu [louisville.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

(S)-3-Ethylcyclohexanone CAS number and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Ethylcyclohexanone is a chiral cyclic ketone of interest in organic synthesis, particularly as a building block for more complex chiral molecules in the pharmaceutical and fragrance industries. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its preparation. This technical guide provides an in-depth overview of its chemical identity, and detailed methodologies for its asymmetric synthesis, focusing on catalytic conjugate addition reactions.

CAS Number: 74006-73-8[1]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₁₄O[1] |

| Molecular Weight | 126.20 g/mol [1] |

| IUPAC Name | (3S)-3-ethylcyclohexan-1-one[1] |

Asymmetric Synthesis of (S)-3-Ethylcyclohexanone

The primary strategies for the enantioselective synthesis of (S)-3-Ethylcyclohexanone involve the asymmetric conjugate addition of an ethyl group to 2-cyclohexenone. This is typically achieved using chiral catalyst systems based on transition metals such as rhodium or copper. These methods offer high enantioselectivity and good yields.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium complexes, particularly with chiral phosphine (B1218219) ligands like BINAP, are effective catalysts for the 1,4-addition of organoboron reagents to α,β-unsaturated ketones.[2][3] This method is known for its broad substrate scope and high enantioselectivity.[2]

Reaction Scheme:

Caption: Rhodium-catalyzed asymmetric 1,4-addition.

Quantitative Data for Rhodium-Catalyzed Arylation (Illustrative)

| Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| Phenylboronic acid | (S)-BINAP | 99 | 97 |

| 4-Methoxyphenylboronic acid | (S)-BINAP | 95 | 96 |

| 3-Chlorophenylboronic acid | (S)-BINAP | 96 | 98 |

Data adapted from analogous reactions for illustrative purposes.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Copper-catalyzed reactions represent a powerful method for the conjugate addition of Grignard reagents to enones.[4] The use of chiral ferrocenyl diphosphine ligands with copper salts allows for high enantioselectivity in the addition of ethylmagnesium bromide to 2-cyclohexenone.[4]

Reaction Scheme:

Caption: Copper-catalyzed asymmetric conjugate addition.

Quantitative Data for Copper-Catalyzed Ethylation

| Copper Salt | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| CuCl | (S,S)-f-binaphane | Et₂O | -20 | 95 | 94 |

| CuBr·SMe₂ | JosiPhos-type | Et₂O | -60 | >95 | up to 71 |

| CuCl | TaniaPhos | Et₂O | 0 | >95 | up to 96 |

Data adapted from copper-catalyzed conjugate addition of ethylmagnesium bromide to cyclohexenone.[4]

Experimental Protocols

The following is a representative, detailed protocol for the copper-catalyzed asymmetric conjugate addition of ethylmagnesium bromide to 2-cyclohexenone.

Objective: To synthesize (S)-3-Ethylcyclohexanone with high enantioselectivity.

Materials:

-

Copper(I) chloride (CuCl)

-

Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos)

-

Anhydrous diethyl ether (Et₂O)

-

2-Cyclohexenone

-

Ethylmagnesium bromide (EtMgBr) solution in Et₂O

-

1 M aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon gas supply

-

Schlenk tube and standard glassware

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under an argon atmosphere, add CuCl (12.5 μmol) and the chiral diphosphine ligand (15 μmol).

-

Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.[4]

-

-

Reaction Setup:

-

To the catalyst solution, add 2-cyclohexenone (0.25 mmol).

-

Stir the mixture for an additional 10 minutes at room temperature.

-

-

Grignard Addition:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the ethylmagnesium bromide solution (0.29 mmol) dropwise over 5 minutes.[4]

-

Continue stirring the reaction mixture at 0 °C for 15 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1 M aqueous NH₄Cl solution (1 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (S)-3-Ethylcyclohexanone.

-

Characterization:

-

The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

-

The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

References

An In-depth Technical Guide to 3-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Ethylcyclohexanone. The information is tailored for professionals in research and development, with a focus on structured data, detailed experimental protocols, and logical workflows.

Core Molecular Information

Molecular Formula: C₈H₁₄O

Molecular Weight: 126.20 g/mol

This compound is a cyclic ketone featuring a cyclohexane (B81311) ring substituted with an ethyl group at the third carbon position relative to the carbonyl group.

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem |

| Molecular Weight | 126.20 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Boiling Point | 197-198 °C | ChemBK[2] |

| Melting Point | -25 °C | ChemBK[2] |

| Density | 0.876 g/cm³ | ChemBK[2] |

| IUPAC Name | 3-ethylcyclohexan-1-one | PubChem |

| CAS Number | 22461-89-8 | PubChem |

| Solubility | Soluble in alcohol, ether, and organic solvents | ChemBK[2] |

| XLogP3 | 1.9 | PubChem |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.[2] This process involves three main stages: the formation of an enamine from cyclohexanone (B45756), alkylation with an ethyl halide, and subsequent hydrolysis to yield the final product.

Experimental Protocol: Stork Enamine Alkylation

This protocol details the synthesis of this compound starting from cyclohexanone and pyrrolidine (B122466).

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Toluene (B28343) (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethyl iodide

-

Diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude 1-(cyclohex-1-en-1-yl)pyrrolidine is used directly in the next step.

-

-

Alkylation:

-

Dissolve the crude enamine in a suitable anhydrous solvent such as dioxane or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis and Work-up:

-

Upon completion of the alkylation, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture to hydrolyze the intermediate iminium salt.

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Research and Drug Development

While this compound does not have widely documented direct biological activities, its significance in the pharmaceutical and chemical industries lies in its role as a versatile synthetic intermediate.[1] The cyclohexanone scaffold is a common structural motif in many biologically active molecules and natural products. The ethyl group at the 3-position provides a point of molecular diversity for the synthesis of more complex derivatives that may exhibit pharmacological properties.

The synthesis of novel cyclohexanone derivatives is an active area of research for applications including:

-

Anticancer Agents: Certain cyclohexenone derivatives have been investigated for their anticancer activities.

-

Anti-inflammatory Agents: Novel cyclohexanone derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

-

Antimicrobial Compounds: The cyclohexanone core is present in some compounds with antibacterial and antifungal properties.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical and experimental processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Role of this compound in drug discovery.

References

Spectroscopic Profile of 3-Ethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylcyclohexanone, a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from publicly available databases and predictive models based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 - 2.50 | Multiplet | 2H | -CH₂- (α to C=O) |

| ~1.90 - 2.10 | Multiplet | 1H | -CH- (at C3) |

| ~1.60 - 1.80 | Multiplet | 2H | -CH₂- (on ring) |

| ~1.40 - 1.60 | Multiplet | 2H | -CH₂- (on ring) |

| ~1.20 - 1.40 | Multiplet | 2H | -CH₂- (ethyl group) |

| ~0.90 | Triplet | 3H | -CH₃ (ethyl group) |

Note: Predicted chemical shifts are relative to Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~211 | C=O (C1) |

| ~48 | -CH- (C3) |

| ~41 | -CH₂- (α to C=O, C2) |

| ~30 | -CH₂- (on ring, C6) |

| ~28 | -CH₂- (ethyl group) |

| ~25 | -CH₂- (on ring, C5) |

| ~23 | -CH₂- (on ring, C4) |

| ~11 | -CH₃ (ethyl group) |

Note: Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2850 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1375 | Medium | C-H bending (methyl) |

Note: The strong absorption band around 1715 cm⁻¹ is characteristic of a saturated cyclic ketone.[1]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 83 | High | |

| 55 | High | |

| 41 | High |

Note: The molecular formula for this compound is C₈H₁₄O, with a molecular weight of 126.20 g/mol .[2][3][4] The fragmentation pattern is predicted based on common fragmentation pathways for cyclic ketones, including alpha-cleavage.[5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of cyclic ketones like this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. The acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Ethylcyclohexanone (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethylcyclohexanone, specifically its boiling point and density. This document includes tabulated data for quick reference, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for a common synthetic route to this compound.

Core Physical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₄O. It is a colorless liquid with applications in organic synthesis. The precise physical properties of a chemical compound are critical for its handling, application, and the design of synthetic and purification processes.

Data Presentation

The table below summarizes the reported boiling point and density of this compound. It is important to note that variations in reported values can occur due to different experimental conditions and measurement techniques.

| Physical Property | Value | Notes |

| Boiling Point | 197-198 °C | At atmospheric pressure (760 mmHg).[1] |

| 184.70 °C | Estimated value.[2] | |

| Density | 0.876 g/cm³ | No temperature specified.[1] |

Experimental Protocols

While specific experimental procedures for the determination of the boiling point and density of this compound are not extensively detailed in publicly available literature, standard organic chemistry laboratory techniques are applicable. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid organic compound is by distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Sample Preparation: The liquid sample of this compound is placed in the round-bottom flask, typically filled to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate, approximately 1-2 drops per second from the condenser.

-

Data Recording: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should remain constant throughout the distillation of a pure compound. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or, for a less precise but common method, a graduated cylinder and a balance.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: A clean and dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.

-

Volume of Sample: A specific volume of this compound is carefully measured into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Sample: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

Calculation:

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by the measured volume.

-

Density (g/cm³) = Mass of Liquid (g) / Volume of Liquid (cm³)

-

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. For high accuracy, the measurement should be performed in a temperature-controlled environment.

Synthesis of this compound

While a simple reaction of cyclohexanone (B45756) with ethanol (B145695) under acidic conditions has been mentioned as a potential synthesis route, a more robust and commonly employed method for the α-alkylation of ketones is the Stork enamine synthesis. This method offers better control and higher yields.

The logical workflow for the synthesis of this compound from cyclohexanone via the Stork enamine synthesis is depicted below. This process involves three main stages: enamine formation, alkylation, and hydrolysis.

Caption: Stork enamine synthesis workflow for this compound.

References

3-Ethylcyclohexanone: A Versatile Scaffold in Complex Organic Synthesis

For Immediate Release

Shanghai, China – December 16, 2025 – 3-Ethylcyclohexanone, a readily available cyclic ketone, is emerging as a important building block in organic synthesis, enabling the construction of complex molecular architectures relevant to the pharmaceutical and fragrance industries. Its inherent reactivity and structural features provide a versatile platform for a range of carbon-carbon bond-forming reactions, leading to the synthesis of diverse molecular scaffolds, including bicyclic systems and functionalized cyclohexanes. This technical guide provides an in-depth overview of the utility of this compound in key organic transformations, complete with experimental protocols and data to support its application in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 194-196 °C |

| Density | 0.914 g/mL at 25 °C |

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the presence of alpha-hydrogens, which allow for the formation of enolates. This reactivity enables its participation in a variety of fundamental organic reactions, making it a valuable precursor for more complex molecules.

Aldol (B89426) Condensation

The Aldol condensation of this compound with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketones, which are valuable intermediates in medicinal chemistry. The reaction typically proceeds under basic conditions, leading to the formation of a new carbon-carbon bond at the alpha-position to the carbonyl group.

A representative experimental protocol for the Aldol condensation of this compound with an aromatic aldehyde is as follows:

Experimental Protocol: Synthesis of 2-(Arylmethylene)-3-ethylcyclohexanones

-

Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), sodium hydroxide (B78521), ethanol.

-

Procedure: To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Expected Yields: Yields for this type of reaction are generally moderate to good, typically ranging from 45-85%, depending on the specific aromatic aldehyde used.[2]

The general workflow for this reaction is depicted below:

Figure 1: General workflow for the Aldol condensation of this compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][4][5][6] This reaction is particularly significant in the synthesis of steroids and other polycyclic natural products.[3] When this compound is reacted with methyl vinyl ketone (MVK), an ethyl-substituted bicyclic enone, an analogue of the Wieland-Miescher ketone, can be synthesized. These structures are crucial building blocks for the total synthesis of more complex molecules.[3][6]

The reaction proceeds in two main stages: the initial Michael addition of the enolate of this compound to MVK, followed by an intramolecular aldol condensation of the resulting 1,5-diketone.

Figure 2: Logical relationship in the Robinson Annulation.

A general experimental procedure for the Robinson annulation is as follows:

Experimental Protocol: Synthesis of an Ethyl-Substituted Bicyclic Enone

-

Materials: this compound, methyl vinyl ketone, a base (e.g., sodium methoxide), methanol.

-

Procedure: To a solution of this compound in methanol, a catalytic amount of base is added. Methyl vinyl ketone is then added dropwise at a controlled temperature. The reaction is typically stirred for several hours to allow for both the Michael addition and the subsequent intramolecular aldol condensation and dehydration.[3]

-

Work-up: The reaction mixture is neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[3]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds.[7][8] In the case of this compound, this reaction can be employed to introduce an exocyclic double bond, a common structural motif in natural products. The reaction involves a phosphorus ylide, which is typically prepared in situ from a phosphonium (B103445) salt and a strong base.

Figure 3: Experimental workflow for the Wittig reaction.

Experimental Protocol: Synthesis of an Exocyclic Alkene from this compound

-

Materials: A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride), a strong base (e.g., potassium tert-butoxide), this compound, and an anhydrous solvent (e.g., THF).

-

Procedure: A suspension of the phosphonium salt and the strong base in the anhydrous solvent is stirred at 0 °C for a period to generate the ylide. A solution of this compound in the same solvent is then added dropwise. The reaction mixture is stirred for a specified time, allowing it to warm to room temperature.[7]

-

Work-up: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Grignard Reaction

The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to the carbonyl group of this compound. This reaction is a fundamental tool for introducing a variety of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Experimental Protocol: Synthesis of a Tertiary Alcohol from this compound

-

Materials: this compound, an organomagnesium halide (e.g., ethylmagnesium bromide), anhydrous diethyl ether, and a solution for acidic work-up (e.g., aqueous ammonium (B1175870) chloride).

-

Procedure: A solution of this compound in anhydrous diethyl ether is cooled in an ice bath. The Grignard reagent is then added dropwise while maintaining the temperature. The reaction is stirred until completion.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to give the crude tertiary alcohol, which can be purified by distillation or chromatography.[9]

Conclusion

This compound serves as a versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of fundamental carbon-carbon bond-forming reactions, including Aldol condensations, Robinson annulations, Wittig reactions, and Grignard additions, makes it a key precursor for the synthesis of a diverse array of complex organic molecules. The protocols and data presented in this guide highlight its potential for researchers, scientists, and drug development professionals in the creation of novel compounds with applications in pharmaceuticals, fragrances, and materials science. Further exploration into the enantioselective transformations of this compound will undoubtedly expand its utility in the synthesis of chiral molecules of significant interest.

References

- 1. This compound | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 8. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclohexanone, a substituted cyclic ketone, presents a versatile and underexplored scaffold for the synthesis of novel therapeutic agents. While direct biological activities of this compound are not extensively documented, its structural motif is a key component in a wide array of bioactive molecules. This technical guide explores the potential research applications of this compound as a foundational building block in medicinal chemistry. We delve into its chemical properties, established synthetic transformations, and the demonstrated biological activities of its derivatives, including antimicrobial, anticancer, antiviral, and neuroprotective effects. This document provides detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological activities, alongside visualizations of implicated signaling pathways to guide future drug discovery and development efforts.

Core Properties and Synthesis of this compound

This compound is a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents and serves as a versatile starting material for a variety of organic reactions.[1]

| Property | Value | Reference |

| CAS Number | 22461-89-8 | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 197-198 °C | [3] |

| Density | 0.876 g/cm³ | [3] |

| Solubility | Soluble in alcohol, ether, and organic solvents | [3] |

General Synthesis of this compound

A common method for the synthesis of 3-substituted cyclohexanones involves the alkylation of a cyclohexanone (B45756) enolate or a related derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

Ethyl iodide

-

Hydrochloric acid (10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

Formation of the Enamine: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the 1-(pyrrolidin-1-yl)cyclohex-1-ene.

-

Alkylation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude enamine in anhydrous diethyl ether and add ethyl iodide (1.1 eq). Stir the reaction mixture at room temperature overnight.

-

Hydrolysis: Add 10% hydrochloric acid to the reaction mixture and stir vigorously for 2-3 hours to hydrolyze the iminium salt intermediate.

-

Work-up: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.

Potential Research Applications of this compound Derivatives

The reactivity of the carbonyl group and the α-protons in this compound allows for a variety of chemical transformations to generate a diverse library of derivatives with potential therapeutic applications. Key reactions include the Robinson annulation and the Mannich reaction.

Antimicrobial Applications

Cyclohexanone derivatives have shown promise as antimicrobial agents.[4] The Mannich reaction, in particular, is a powerful tool for synthesizing β-amino ketones, a class of compounds known for their biological activities.[5][6]

| Compound Type | Test Organism(s) | MIC (μg/mL) | Reference |

| Piperazine derivative of cyclohexanone | Bacillus megaterium | 50 | [4] |

| Piperazine derivative of cyclohexanone | Staphylococcus aureus | 50 | [4] |

| Piperazine derivative of cyclohexanone | Escherichia coli | 50 | [4] |

| Piperazine derivative of cyclohexanone | Aspergillus niger | 50 | [4] |

| Naphthyl cyclohexanone derivative | Gram-positive & Gram-negative bacteria | 2-200 | [7] |

Experimental Protocol: Synthesis of a this compound Mannich Base

Materials:

-

This compound

-

Paraformaldehyde

-

Dimethylamine (B145610) hydrochloride

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.

-

Reaction: Add a few drops of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Recrystallize the resulting solid from an ethanol/ether mixture to yield the hydrochloride salt of the Mannich base.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Synthesized this compound derivative

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

While the exact mechanisms of many novel antimicrobial agents are diverse, a common target is the bacterial cell wall synthesis pathway.

Anticancer Applications

Cyclohexenone derivatives, which can be synthesized from this compound via reactions like the Robinson annulation, have demonstrated significant anticancer activity.[1][8] These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative | HCT116 (Colon) | Varies | [8] |

| 2,6-bis(2-fluorobenzylidene)cyclohexanone (B11441391) | HaCaT (Keratinocytes) | >50 | [6] |

| Substituted Cyclohexanone Derivative | A549 (Lung) | 10.67 | [8] |

| Substituted Cyclohexanone Derivative | C6 (Glioma) | 4.33 | [8] |

Experimental Protocol: Synthesis of an Ethyl-Substituted Wieland-Miescher Ketone Analog

Materials:

-

This compound

-

Methyl vinyl ketone

-

Potassium hydroxide (B78521)

-

Methanol

-

Diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Michael Addition: In a flask containing a solution of potassium hydroxide (0.1 eq) in methanol, add this compound (1.0 eq) at 0°C. Stir for 10 minutes, then add methyl vinyl ketone (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Aldol (B89426) Condensation: Add an additional portion of potassium hydroxide (1.0 eq) and reflux the mixture for 2 hours to induce intramolecular aldol condensation and dehydration.

-

Work-up: Cool the reaction mixture, neutralize with saturated ammonium chloride solution, and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield the ethyl-substituted Wieland-Miescher ketone analog.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., HCT116)

-

DMEM or other appropriate cell culture medium with 10% FBS

-

Synthesized this compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀) from the dose-response curve.

Potential Signaling Pathway: Modulation of MAPK and PI3K/Akt Pathways

Many anticancer agents exert their effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt pathways.[9][10]

Antiviral and Neuroprotective Applications

The cyclohexanone scaffold is also present in molecules with antiviral and neuroprotective properties.[11] While direct synthesis from this compound is less documented, its potential as a starting material for structurally related compounds warrants investigation.

| Compound Type | Biological Activity | EC₅₀/IC₅₀ (µM) | Reference |

| Cyclic Ketone Derivative | Antiviral (Mayaro Virus) | 21.5 (EC₅₀) | [11] |

| E-3,4-dihydroxy styryl aralkyl ketone | Neuroprotective | Potent |

Further research is needed to explore the synthesis of antiviral and neuroprotective agents derived from this compound and to elucidate their mechanisms of action.

Conclusion

This compound represents a promising, yet underutilized, starting material for the development of novel bioactive compounds. Its versatile chemical nature allows for the construction of a wide range of derivatives through established synthetic routes like the Mannich reaction and Robinson annulation. The demonstrated antimicrobial, anticancer, antiviral, and neuroprotective activities of various cyclohexanone derivatives highlight the significant potential of this scaffold in drug discovery. This technical guide provides a foundational framework for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound, with the aim of identifying new therapeutic leads. Future research should focus on building and screening libraries of this compound derivatives to fully unlock their therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. kbfi.ee [kbfi.ee]

- 3. youtube.com [youtube.com]

- 4. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Curcumin derivative, 2,6-bis(2-fluorobenzylidene)cyclohexanone (MS65) inhibits interleukin-6 production through suppression of NF-κB and MAPK pathways in histamine-induced human keratinocytes cell (HaCaT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus [ouci.dntb.gov.ua]

- 11. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylcyclohexanone is a chiral cyclic ketone that serves as a valuable building block in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fragrances.[1][2] Its structure contains a single stereocenter at the third carbon position, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-3-ethylcyclohexanone and (S)-3-ethylcyclohexanone. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities and sensory properties, making their stereoselective synthesis and separation crucial for research and development.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, separation, and characterization of the stereoisomers of this compound, complete with detailed experimental protocols and logical workflows.

Introduction to the Stereoisomers of this compound

Chirality is a fundamental property in medicinal chemistry, as the physiological effects of a drug are often dictated by the specific interaction of one enantiomer with its biological target. This compound possesses a chiral center at the C3 position of the cyclohexane (B81311) ring. Consequently, it exists as a pair of enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules. These enantiomers are physically identical in an achiral environment, with the notable exception of their interaction with plane-polarized light, a property known as optical activity.

dot

Physicochemical and Spectroscopic Properties

| Property | Racemic this compound | (S)-3-Ethylcyclohexanone | (R)-3-Ethylcyclohexanone | Data Source(s) |

| CAS Number | 22461-89-8 | 74006-73-8 | 133949-67-0 (example) | [4][5] |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | [4][5] |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid (Assumed) | Colorless liquid (Assumed) | [1] |

| Boiling Point | ~184.7 °C (estimated) | Not Reported | Not Reported | [6] |

| Density | ~0.876 g/cm³ | Not Reported | Not Reported | [7] |

| Specific Rotation [α] | 0° | Data not available in literature | Data not available in literature | |

| ¹³C NMR Spectra | Available | Available | Not Reported | [4] |

| Mass Spectra (GC-MS) | Available | Not Reported | Not Reported | [4] |

Synthesis and Separation Strategies

The generation of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or direct asymmetric synthesis.

dot

Experimental Protocols

Racemic Synthesis via 1,4-Conjugate Addition

This protocol describes a standard method for preparing racemic this compound by the conjugate addition of an ethyl group to 2-cyclohexen-1-one (B156087) using a Gilman reagent (lithium diethylcuprate).[8][9]

Materials:

-

Copper(I) iodide (CuI)

-

Ethyllithium (B1215237) (EtLi) in a suitable solvent (e.g., cyclohexane/ether)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

2-Cyclohexen-1-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of Lithium Diethylcuprate:

-

To a flame-dried, nitrogen-purged round-bottom flask, add CuI (1.0 eq).

-

Cool the flask to -20 °C in an appropriate cooling bath.

-

Slowly add a solution of ethyllithium (2.0 eq) via syringe while maintaining the temperature.

-

Stir the resulting mixture at -20 °C for 30 minutes to form a Gilman reagent solution.

-

-

Conjugate Addition:

-

Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous ether/THF dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to yield pure racemic this compound.

-

Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

This protocol is a representative method for the enantioselective synthesis of 3-substituted cyclohexanones, adapted from established procedures using chiral rhodium catalysts.[10][11]

Materials:

-

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

-

Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

-

Diethylzinc (Et₂Zn) or Triethylborane (Et₃B) as the ethyl source

-

2-Cyclohexen-1-one

-

Anhydrous and degassed solvent (e.g., toluene (B28343) or THF)

-

Aqueous workup solutions (e.g., 1 M HCl)

Procedure:

-

Catalyst Preparation:

-

In a nitrogen-filled glovebox or under a strict inert atmosphere, add [Rh(acac)(C₂H₄)₂] (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) to a flame-dried Schlenk flask.

-

Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active chiral catalyst complex.

-

-

Asymmetric Addition:

-

Add 2-cyclohexen-1-one (1.0 eq) to the catalyst solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C to room temperature, optimization may be required).

-

Slowly add the ethylating agent (e.g., Et₂Zn, 1.5 eq) dropwise over 30 minutes.

-

Stir the reaction until completion, as monitored by TLC or GC analysis.

-

-

Workup and Purification:

-

Carefully quench the reaction by adding 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

After filtration and solvent removal, purify the enantioenriched product by flash chromatography.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

-

Enantiomeric Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the (R) and (S) enantiomers of this compound. Polysaccharide-based columns are particularly successful for this class of compounds.[3][12][13]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm (or similar polysaccharide-based column).

-

Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. A typical starting condition is 95:5 (v/v). The ratio can be optimized to improve resolution (increasing hexane content generally increases retention and may improve separation).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (ambient).

-

Detection: UV at 210 nm or 280 nm (ketone n-π* transition).

-

Injection Volume: 5-10 µL.

Procedure:

-

Sample Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Optimization: If separation is incomplete, adjust the mobile phase composition. Decrease the percentage of the polar modifier (IPA) to increase retention times and potentially improve the resolution factor (Rs).

Application in Drug Development: A Chiral Intermediate

Enantiomerically pure 3-alkyl-cyclohexanones are not typically active pharmaceutical ingredients themselves. Instead, their value lies in their role as chiral synthons or building blocks.[1][2] The defined stereocenter at the C3 position can be used to control the stereochemistry of subsequent reactions, ultimately leading to the synthesis of complex, stereochemically pure drug candidates. The ketone functionality provides a reactive handle for a wide range of transformations, such as Wittig reactions, reductions to alcohols (introducing a new stereocenter), or further alkylations.

dot

References

- 1. CAS 22461-89-8: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (s)-3-Ethylcyclohexanone|lookchem [lookchem.com]

- 6. 3-ethyl cyclohexanone, 22461-89-8 [thegoodscentscompany.com]

- 7. chembk.com [chembk.com]

- 8. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]

- 9. Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. csfarmacie.cz [csfarmacie.cz]

3-Ethylcyclohexanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-ethylcyclohexanone. The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound. All quantitative data is summarized in tables for clarity, and relevant experimental protocols are detailed.

Chemical and Physical Properties

This compound is a cyclic ketone that appears as a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in organic solvents.[1][2]

| Property | Value | Reference |

| Molecular Formula | C8H14O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Boiling Point | 184.70 °C (estimated) | [5] |

| Melting Point | -25 °C | [2] |

| Flash Point | 58.50 °C (137.00 °F) (estimated) | [5] |

| Density | 0.876 g/cm³ | [2] |

| Vapor Pressure | 0.723 mmHg @ 25 °C (estimated) | [5] |

| Water Solubility | 1741 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 1.866 (estimated) | [5] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[6][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[6] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Danger[6]

Hazard Pictograms:

-

GHS02: Flame

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Safety and Handling Precautions

Proper handling and storage of this compound are crucial to minimize risks.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this chemical.

| PPE Type | Specification |

| Eye/Face Protection | Chemical splash goggles or a face shield worn over safety glasses meeting ANSI Z.87.1 standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or coveralls should be worn. |

| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |

| Footwear | Closed-toe shoes. |

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure safety showers and eyewash stations are readily accessible.

3.3. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.[6]

-

Take precautionary measures against static discharge.[6]

-

Wash hands thoroughly after handling.

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

-

Store locked up.

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Experimental Protocols for Toxicity Assessment

The following are summaries of standardized OECD guidelines for assessing the toxicity of chemicals. These protocols provide a framework for the types of studies used to determine the hazard classifications of substances like this compound.

5.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.[8][9]

-

Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit.[10]

-

Methodology:

-

The test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[10]

-

The patch is held in place with a semi-occlusive dressing for a specified exposure period, usually 4 hours.

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[11]

-

Skin reactions are scored according to a standardized grading system.[10]

-

A sequential testing strategy is often employed, starting with one animal, to minimize animal use.[10]

-

-

Endpoint: The primary endpoint is the observation of reversible skin damage (irritation) or irreversible skin damage (corrosion).

5.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details a method for evaluating the potential of a substance to cause eye irritation or corrosion.[12][13]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit.[14] The other eye serves as a control.

-

Methodology:

-

The test substance is instilled into the eye of the test animal.

-

The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[14]

-

Ocular lesions are scored using a standardized system.

-

A sequential testing approach is recommended, starting with a single animal.[15]

-

-

Endpoint: The assessment of the severity and reversibility of ocular lesions determines if the substance is an irritant or corrosive to the eyes.

5.3. OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted but is referenced for historical context)

This guideline provided a method for determining the median lethal dose (LD50) of a substance after a single oral administration.[16][17] It has been replaced by alternative methods that use fewer animals and focus on signs of toxicity rather than lethality as the primary endpoint (e.g., OECD TG 420, 423, 425).[18][19]

-

Principle: The test substance was administered orally in graduated doses to several groups of experimental animals.[16]

-

Methodology:

-

Endpoint: The LD50 value was calculated, representing the statistically derived single dose expected to cause death in 50% of the animals.[16]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) for this compound and proper laboratory safety training. Always consult the most current SDS before working with this or any other chemical.

References

- 1. CAS 22461-89-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ethyl cyclohexanone, 22461-89-8 [thegoodscentscompany.com]

- 6. louisville.edu [louisville.edu]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Test No. 401: Acute Oral Toxicity | OECD [oecd.org]

- 18. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

In-Depth Technical Guide to 3-Ethylcyclohexanone for Researchers and Drug Development Professionals

An examination of the commercial availability, physicochemical properties, and synthetic utility of 3-Ethylcyclohexanone, a versatile ketone for applications in organic synthesis and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No: 22461-89-8), a cyclic ketone that serves as a valuable building block in organic synthesis. While its direct involvement in specific biological signaling pathways is not extensively documented in publicly available literature, its utility as a precursor for more complex, biologically active molecules is of significant interest to researchers in drug development. This document details its commercial availability, key physicochemical properties, and outlines a general synthetic approach.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, catering to research and development needs. The compound is typically offered as a racemic mixture. For enantioselective synthesis, the (S)-enantiomer (CAS No: 74006-7-8) is also commercially available.

A summary of prominent suppliers is provided below. Researchers are advised to request certificates of analysis (CoA) from suppliers to obtain lot-specific data on purity and impurity profiles.

| Supplier | Product Name(s) | CAS No. | Notes |

| CHEMLYTE SOLUTIONS CO.,LTD | This compound | 22461-89-8 | Industrial grade available. |

| CymitQuimica | This compound, Cyclohexanone (B45756), 3-ethyl- | 22461-89-8 | Offers various quantities for research purposes. |

| Matrix Scientific | This compound | 22461-89-8 | For experimental/research use only. |

| AChemBlock | 3-ethylcyclohexan-1-one 97% | 22461-89-8 | Purity of 97% is specified. |

| LookChem | (s)-3-Ethylcyclohexanone | 74006-7-8 | Specializes in the (s)-enantiomer.[1] |

Physicochemical and Safety Data

A compilation of key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 22461-89-8 | |

| (S)-Enantiomer CAS No. | 74006-7-8 | [1] |

| Boiling Point | 184.7 °C (estimated) | |

| Density | 0.898 g/cm³ | |

| Flash Point | 58.5 °C (estimated) | |

| Solubility | Soluble in organic solvents. | |

| logP (o/w) | 1.866 (estimated) |

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, particularly as a precursor for more complex molecules, including potential fragrance components and pharmaceutical intermediates.[3] Its chemical reactivity is centered around the ketone functional group, which can undergo a variety of transformations.

General Synthetic Pathway from Cyclohexanone

The synthesis of this compound from cyclohexanone typically involves a multi-step process. A logical synthetic route is outlined below. This pathway represents a standard approach in organic chemistry for the alkylation of ketones at the α-position.

Experimental Protocol: A Generalized Approach